Array ( [bid] => 12275247 ) Buy Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

Catalog No.
S12743508
CAS No.
M.F
C12H21BO2
M. Wt
208.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic...

Product Name

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

IUPAC Name

2-(2-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

InChI

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3

InChI Key

MFOCKZYRZAVWDO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is a specialized boronic acid derivative characterized by its unique cyclopropyl structures. This compound is notable for its boronic acid functionality, which is crucial in various organic synthesis applications, particularly in the formation of carbon-carbon bonds. The molecular structure consists of two cyclopropyl groups attached to a boronic acid moiety through a pinacol ester linkage, making it an interesting candidate for further chemical transformations and applications in medicinal chemistry.

  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of aryl and alkenyl compounds.
  • Boronate Rearrangement: This compound can undergo rearrangements, such as the 1,2-boronate rearrangement, which allows for the opening of cyclopropyl boronic esters to form more complex structures .
  • Nucleophilic Substitution: The boron atom can act as a Lewis acid, enabling nucleophilic attack by various reagents, thus expanding its utility in synthetic pathways.

While specific biological activity data for Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is limited, boronic acids in general have been studied for their potential therapeutic effects. They often exhibit:

  • Anticancer Properties: Some boronic acids have shown promise in inhibiting proteasome activity, which is vital in cancer cell proliferation.
  • Antiviral Activity: Certain derivatives have been investigated for their ability to disrupt viral replication processes.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester can be achieved through several methods:

  • Matteson-Pasto Rearrangement: This method involves the rearrangement of dibromocyclopropanes to generate cyclopropyl boronic esters .
  • Direct Boronation: Cyclopropyl compounds can be directly treated with boron reagents under controlled conditions to yield the desired boronic ester.
  • Pinacol Ester Formation: The final step often includes the reaction of the boronic acid with pinacol to form the pinacol ester.

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester has several notable applications:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.
  • Material Science: Its unique structure may find applications in developing new materials or polymers.
  • Pharmaceutical Development: Potential use in drug discovery and development due to its reactivity and ability to form various derivatives.

Interaction studies involving Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding how this compound can be utilized in more complex synthetic routes and its potential interactions with biological molecules.

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester shares similarities with other cyclopropyl boronic compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
2-Cyclopropylboronic AcidBoronic AcidSimple structure; widely used in cross-coupling
Cyclopropylboronic Acid Pinacol EsterBoronic EsterContains a pinacol group; used in organic synthesis
3-Cyclopropylboronic AcidBoronic AcidDifferent substitution pattern; potential biological activity

Uniqueness

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is unique due to its dual cyclopropyl substituents, which may impart distinct steric and electronic properties compared to other boronic acids and esters. This structural characteristic could lead to different reactivity patterns and applications not observed in simpler compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

208.1634601 g/mol

Monoisotopic Mass

208.1634601 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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